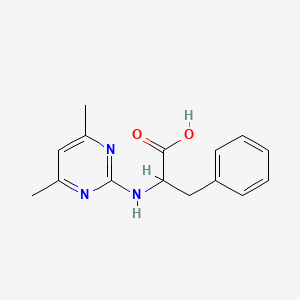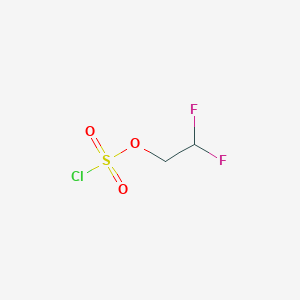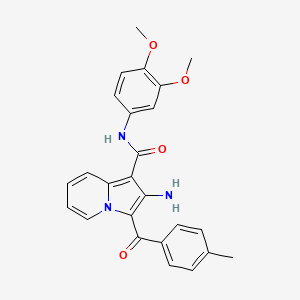![molecular formula C26H21N3O4S B2860502 N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide CAS No. 823830-06-4](/img/structure/B2860502.png)
N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a furan ring, a pyrazole ring, and a benzenesulfonamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized from precursors such as cyanoacetohydrazides . These precursors can undergo various reactions, including cyclocondensation and cyclization, to form heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-HCV Activities
The synthesis and characterization of celecoxib derivatives, including N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide analogs, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit significant activities, including inhibition of HCV NS5B RdRp and cytotoxic effects against human tumor cell lines without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Another study focused on the synthesis and carbonic anhydrase inhibition studies of 1,3,5-trisubstituted-pyrazolines, including derivatives of the focal compound. These compounds showed promising inhibitory effects on carbonic anhydrase I and II isoenzymes, indicating potential applications in treating conditions affected by these enzymes (H. Gul et al., 2016).
Synthesis and Biological Evaluation
Further research into the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, including the target compound, highlighted their anticancer activities. These studies provide insights into the potential interaction against various molecular targets, indicating a broad spectrum of research applications (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Herbicidal Activity
Exploration into the herbicidal activity of N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, which relate to the structural framework of the discussed compound, reveals their potential in agricultural sciences. These compounds demonstrated significant post-emergence activity on dicotyledonous weed species, offering a new approach to weed management (J. Eussen et al., 1990).
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and development of its potential applications. Given the interesting functional groups present in this compound, it could be a valuable subject for future research .
Eigenschaften
IUPAC Name |
N-[4-[2-benzoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c30-26(20-8-3-1-4-9-20)29-24(25-12-7-17-33-25)18-23(27-29)19-13-15-21(16-14-19)28-34(31,32)22-10-5-2-6-11-22/h1-17,24,28H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAOCRMKXWCNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)



![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2860435.png)

![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2860437.png)
![1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860439.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860440.png)
![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2860441.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2860442.png)
